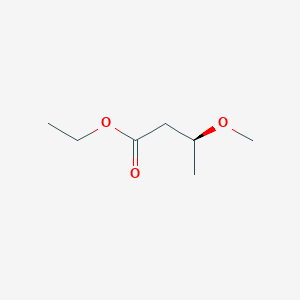
Butanoic acid, 3-methoxy-, ethyl ester, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- is an organic compound with the molecular formula C7H14O3. It is an ester derived from butanoic acid and ethanol, with a methoxy group attached to the third carbon atom. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methoxy-, ethyl ester, (3S)- typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 3-methoxy-, ethyl ester, (3S)-+Water
Industrial Production Methods
In an industrial setting, the production of Butanoic acid, 3-methoxy-, ethyl ester, (3S)- can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where butanoic acid and ethanol are continuously fed into the reactor along with the acid catalyst. The ester product is continuously removed from the reactor to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., methanol) in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: 3-methoxybutanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-methoxy-, ethyl ester, (3S)- involves its interaction with olfactory receptors in the nose, leading to the perception of a fruity odor. In biological systems, the ester can be hydrolyzed by esterases to release butanoic acid and ethanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Similar ester with a methyl group instead of a methoxy group.
Butanoic acid, 3-hydroxy-, ethyl ester: Similar ester with a hydroxy group instead of a methoxy group.
Ethyl butanoate: Ester without any substituents on the butanoic acid chain.
Uniqueness
Butanoic acid, 3-methoxy-, ethyl ester, (3S)- is unique due to the presence of the methoxy group, which imparts distinct chemical and sensory properties compared to other similar esters. The methoxy group can influence the compound’s reactivity and interactions with biological systems.
Properties
CAS No. |
850072-00-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
ethyl (3S)-3-methoxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(8)5-6(2)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
OKVHMCVJTGMHIZ-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)OC |
Canonical SMILES |
CCOC(=O)CC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


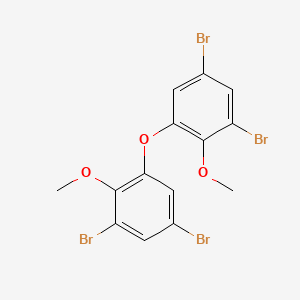
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
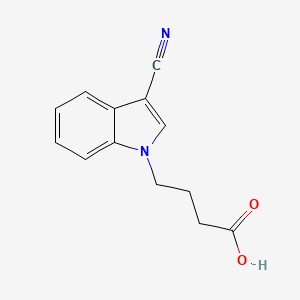
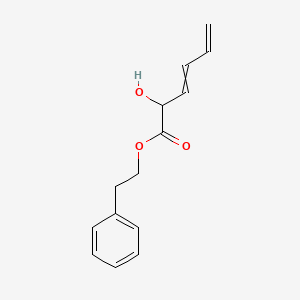

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
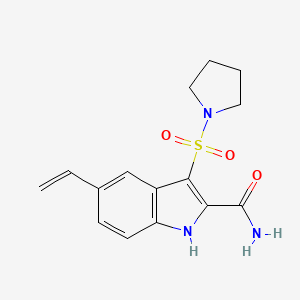
![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
